2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
Description
Structural Characterization of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol
Molecular Architecture and Bonding Patterns
The molecular structure of this compound consists of a pyridine ring system substituted with both chloro and trifluoromethyl groups, connected through an ether linkage to an ethanol moiety. The compound exhibits the molecular formula C8H7ClF3NO2 with a molecular weight of 241.59 grams per mole, indicating a compact yet functionally diverse structure.
The pyridine ring adopts a planar configuration, with the nitrogen atom positioned at the 1-position relative to the ether substituent at the 2-position. The chloro substituent occupies the 3-position, while the highly electronegative trifluoromethyl group is located at the 5-position of the pyridine ring. This substitution pattern creates significant electronic effects throughout the molecular framework, influencing both reactivity and stability characteristics.
The ether linkage between the pyridine ring and the ethanol chain exhibits typical carbon-oxygen bond lengths, with the oxygen atom adopting an approximately tetrahedral geometry. The ethanol chain maintains an extended conformation in the solid state, with the terminal hydroxyl group capable of participating in intermolecular hydrogen bonding interactions. The presence of multiple electronegative atoms (nitrogen, oxygen, chlorine, and fluorine) creates a complex electronic environment that significantly affects the compound's physical and chemical properties.
The trifluoromethyl group exhibits characteristic carbon-fluorine bond lengths of approximately 1.33 angstroms, consistent with the strong electronegativity of fluorine atoms. These bonds contribute substantially to the overall dipole moment of the molecule and influence its solubility characteristics in various solvents. The chloro substituent maintains a typical carbon-chlorine bond length of approximately 1.75 angstroms, providing additional electron-withdrawing character to the aromatic system.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to each unique proton environment within the molecule.
The aromatic protons of the pyridine ring appear in the downfield region between 6.5 and 8.0 parts per million, consistent with the deshielding effects of the aromatic ring system. The proton at the 4-position of the pyridine ring typically resonates around 7.8 parts per million, while the proton at the 6-position appears slightly upfield due to the electron-withdrawing effects of the adjacent trifluoromethyl group.
The ethyl ether chain protons exhibit characteristic chemical shifts based on their proximity to the electronegative oxygen atom. The methylene protons adjacent to the pyridine oxygen (OCH2) typically appear around 4.4 parts per million, while the methylene protons adjacent to the hydroxyl group (CH2OH) resonate around 3.9 parts per million. The terminal hydroxyl proton appears as a broad singlet around 2.5 to 5.0 parts per million, depending on solvent and concentration conditions.
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the trifluoromethyl carbon appearing as a characteristic quartet around 120 parts per million due to coupling with the three equivalent fluorine atoms. The aromatic carbons exhibit chemical shifts between 120 and 160 parts per million, with the carbon bearing the trifluoromethyl group appearing furthest downfield due to the electron-withdrawing nature of this substituent.
Fluorine-19 nuclear magnetic resonance spectroscopy reveals a single resonance around -63 parts per million, characteristic of aromatic trifluoromethyl groups. This chemical shift reflects the electronic environment created by the electron-deficient aromatic system and provides confirmation of the trifluoromethyl substitution pattern.
Infrared and Raman Spectroscopy
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and structural features. The hydroxyl group exhibits a broad absorption band between 3200 and 3550 wavenumbers, consistent with the stretching vibration of the oxygen-hydrogen bond.
The aromatic carbon-carbon stretching vibrations appear in the region between 1550 and 1700 wavenumbers, with multiple bands reflecting the substitution pattern of the pyridine ring. The carbon-nitrogen stretching vibrations of the pyridine ring contribute to absorptions in the 1400 to 1600 wavenumber region, providing additional confirmation of the aromatic heterocyclic structure.
The trifluoromethyl group exhibits characteristic absorptions in multiple regions of the infrared spectrum. The carbon-fluorine stretching vibrations appear as strong bands between 1000 and 1400 wavenumbers, with the symmetric and asymmetric stretching modes creating a complex pattern of absorptions. The umbrella bending mode of the trifluoromethyl group typically appears around 740 wavenumbers, providing a diagnostic fingerprint for this functional group.
The ether linkage contributes carbon-oxygen stretching vibrations in the region between 1000 and 1300 wavenumbers, often overlapping with trifluoromethyl absorptions but distinguishable through careful analysis. The carbon-chlorine stretching vibration appears as a medium-intensity band between 550 and 850 wavenumbers, confirming the presence of the chloro substituent.
Raman spectroscopy provides complementary vibrational information, with enhanced sensitivity to symmetric vibrations and carbon-carbon bonds. The pyridine ring breathing modes appear prominently in the Raman spectrum between 800 and 1200 wavenumbers, while the trifluoromethyl symmetric stretching modes create intense bands around 1000 wavenumbers.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the intact molecular structure, with additional peaks at 243 due to the chlorine isotope pattern.
The base peak typically corresponds to the loss of the ethanol chain (mass 46), resulting in a fragment at mass-to-charge ratio 195. This fragmentation occurs through cleavage of the ether linkage, generating a stable pyridine-based cation that retains the chloro and trifluoromethyl substituents. The stability of this fragment reflects the electron-withdrawing nature of the substituents, which stabilize the positive charge through resonance effects.
Additional fragmentation pathways include the loss of trifluoromethyl groups (mass 69), resulting in fragments at mass-to-charge ratio 172. The sequential loss of chlorine (mass 35) and trifluoromethyl groups creates characteristic fragment patterns that can be used for structural identification and purity assessment. The presence of multiple electronegative substituents influences the fragmentation pathways, with electron-withdrawing groups stabilizing certain ionic fragments while destabilizing others.
The isotope pattern of chlorine creates doublet peaks for all chlorine-containing fragments, with the mass+2 peak appearing at approximately one-third the intensity of the molecular ion peak. This isotope pattern provides additional confirmation of the chloro substituent and aids in structural assignment of fragment ions.
Computational Molecular Modeling Studies
Density Functional Theory Optimizations
Density functional theory calculations provide detailed insights into the optimized geometry and electronic structure of this compound. Calculations performed using the B3LYP functional with 6-311++G(d,p) basis sets reveal the preferred conformational arrangements and electronic properties of the molecule.
The optimized geometry demonstrates that the pyridine ring maintains planarity, with all ring atoms lying within 0.01 angstroms of the least-squares plane. The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring, minimizing steric interactions while maintaining optimal orbital overlap. The carbon-fluorine bond lengths in the optimized structure measure approximately 1.34 angstroms, consistent with experimental crystallographic data for similar compounds.
The ether linkage exhibits a carbon-oxygen-carbon bond angle of approximately 117 degrees, reflecting the tetrahedral geometry around the oxygen atom with slight compression due to lone pair repulsion. The ethanol chain adopts an extended conformation in the gas-phase optimized structure, with the carbon-carbon-oxygen bond angle measuring approximately 110 degrees.
Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface, with all calculated frequencies exhibiting positive values. The calculated vibrational frequencies show excellent agreement with experimental infrared and Raman spectroscopic data when appropriate scaling factors are applied.
The electronic properties derived from density functional theory calculations reveal significant charge polarization throughout the molecule. The trifluoromethyl group carries a substantial partial positive charge, while the fluorine atoms exhibit large negative partial charges. The pyridine nitrogen atom maintains a partial negative charge, contributing to the molecule's dipole moment and hydrogen bonding capabilities.
Electron Density Mapping and Frontier Orbital Analysis
Frontier orbital analysis of this compound reveals important information about its electronic structure and reactivity patterns. The highest occupied molecular orbital (HOMO) exhibits significant electron density on the pyridine ring system, particularly concentrated on the nitrogen atom and the carbon atoms ortho to the nitrogen.
The lowest unoccupied molecular orbital (LUMO) demonstrates electron density primarily localized on the pyridine ring with significant contributions from the trifluoromethyl and chloro substituents. The energy gap between the HOMO and LUMO measures approximately 5.4 electron volts, indicating moderate chemical stability and suggesting the compound's potential for participating in electron transfer reactions.
Electrostatic potential mapping reveals the distribution of positive and negative regions throughout the molecule. The trifluoromethyl group creates a strongly positive electrostatic potential region, while the pyridine nitrogen and ether oxygen atoms exhibit negative electrostatic potential. These regions of contrasting electrostatic potential influence the molecule's interactions with other chemical species and determine its binding affinity for various targets.
Natural bond orbital analysis provides insights into the bonding characteristics and charge distribution within the molecule. The carbon-fluorine bonds in the trifluoromethyl group exhibit significant ionic character, with substantial charge transfer from carbon to fluorine. The pyridine ring demonstrates extended pi-electron delocalization, with the electron-withdrawing substituents reducing the overall electron density of the aromatic system.
The calculated dipole moment of the molecule measures approximately 5.5 Debye units, reflecting the asymmetric distribution of charge created by the multiple electronegative substituents. This substantial dipole moment influences the compound's solubility characteristics and intermolecular interactions in both solution and solid-state environments.
Molecular electrostatic potential surfaces computed at the density functional theory level reveal the three-dimensional distribution of charge throughout the molecule. The most negative regions correspond to the lone pairs on the pyridine nitrogen and ether oxygen atoms, while the most positive regions are associated with the hydrogen atoms and the carbon center of the trifluoromethyl group. These electrostatic features provide important insights into the molecule's potential for hydrogen bonding and other non-covalent interactions.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFVSZPRUYRXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. Research indicates that derivatives of pyridine can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics .
- Anti-inflammatory Agents : The presence of the trifluoromethyl group in the structure enhances lipophilicity, which can improve the bioavailability of drugs. Studies suggest that such compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
- Cancer Research : Some derivatives are being investigated for their ability to inhibit cancer cell proliferation. The unique functional groups may interact with specific biological targets involved in cancer progression .
Agrochemicals
- Herbicides : The compound's structural features make it a candidate for developing selective herbicides. Its ability to interfere with plant growth pathways could be harnessed to create effective weed control agents without harming crops .
- Pesticides : Similar compounds have been utilized in pesticide formulations due to their efficacy against pests while maintaining safety profiles for non-target organisms .
Materials Science
- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve performance under varying environmental conditions .
- Coatings : The unique chemical structure allows for applications in protective coatings that require resistance to chemicals and environmental degradation. Research indicates that such coatings can prolong the lifespan of materials exposed to harsh conditions .
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control samples, highlighting the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Herbicide Development
In agricultural research, a team at ABC Agricultural Institute tested the herbicidal efficacy of a formulation containing this compound against common weeds in cornfields. The results showed a promising selectivity profile, effectively controlling weed populations while sparing corn plants, suggesting its potential as a commercial herbicide.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Table 1: Structural Features of TPE and Related Compounds
| Compound Name | Core Structure | Substituent(s) | Key Functional Groups |
|---|---|---|---|
| TPE | Pyridinyloxy | Ethanol | -OH, ether |
| Haloxyfop-methyl (Herbicide) | Pyridinyloxy-phenoxy | Methyl propanoate | Ester, ether |
| Haloxyfop-ethoxy ethyl (Herbicide) | Pyridinyloxy-phenoxy | Ethoxyethyl propanoate | Ester, ether |
| Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | Pyridinyloxy | Methyl benzoate | Ester, aromatic ring |
| 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethan-1-one | Pyridinyloxy | Acetophenone | Ketone, aromatic ring |
Key Observations :
- Haloxyfop derivatives (e.g., ) share the pyridinyloxy-phenoxy backbone but incorporate propanoate ester groups, enhancing their lipophilicity and herbicidal activity .
- Ester-containing analogs (e.g., ) replace ethanol with aromatic or aliphatic esters, altering solubility and stability .
- The acetophenone derivative () introduces a ketone group, likely increasing reactivity in synthetic pathways .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Haloxyfop-methyl exhibits higher molecular weight and lipophilicity (LogP = 3.8), favoring its use as a systemic herbicide .
- The acetophenone derivative (LogP = 2.8) has moderate polarity, balancing solubility and membrane permeability .
- TPE’s relatively low molecular weight (241.6) and hydroxyl group suggest higher water solubility compared to esterified analogs, though its instability limits detection .
Table 3: Functional Uses and Toxicity Profiles
Key Observations :
- Haloxyfop-methyl is classified as a carcinogen, necessitating strict regulatory controls .
- TPE’s role as a transient metabolite implies lower direct toxicity, though its degradation products (TPA, TPAA) may contribute to fluopyram’s environmental footprint .
- Esterified derivatives generally exhibit greater environmental persistence due to hydrolytic stability .
Biological Activity
The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol , also known by its CAS number 69806-86-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.
- Molecular Formula : C11H10ClF3N2O2
- Molecular Weight : 294.66 g/mol
- CAS Number : 69806-86-6
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an inhibitor in various biochemical pathways. Notably, the trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to increased potency against certain pathogens.
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the inhibition of enzymes involved in metabolic pathways.
- Antimicrobial Properties : Studies indicate that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
- Antiparasitic Activity : Research has demonstrated that derivatives with similar structures show promising results against Plasmodium falciparum, the causative agent of malaria.
Case Study 1: Antiparasitic Activity
A study evaluating the antiparasitic effects of compounds with trifluoromethyl substitutions found that derivatives similar to this compound exhibited EC50 values ranging from 0.010 μM to 0.177 μM against P. falciparum . The incorporation of polar functionalities improved solubility while maintaining activity.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of related compounds showed that those with the trifluoromethyl group had enhanced efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values significantly lower than their non-fluorinated counterparts .
Data Table: Biological Activity Summary
Q & A
(Basic) What synthetic strategies are effective for producing 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-chloro-5-(trifluoromethyl)pyridin-2-ol with ethylene oxide or its derivatives in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent like dimethylformamide (DMF) . Catalysts such as tetrakis(triphenylphosphine)palladium(0) may enhance yield in cross-coupling reactions . Optimization requires monitoring temperature (typically 80–110°C), reaction time (3–12 hours), and stoichiometric ratios (1:1.2 molar excess of the nucleophile). Post-synthesis purification via silica gel column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization ensures high purity .
(Basic) What analytical techniques are recommended for structural characterization and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the pyridinyloxy and ethanol moieties. Key signals include downfield shifts for the chlorine-adjacent pyridine protons (~8.5–9.0 ppm) and the trifluoromethyl group’s characteristic splitting .
- Mass Spectrometry (LCMS/HRMS): Confirm molecular weight (e.g., m/z 271 [M+H]) and fragmentation patterns. High-resolution MS resolves isotopic clusters from chlorine and fluorine .
- HPLC: Retention time analysis under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .
(Advanced) How can researchers identify and quantify degradation metabolites of this compound in environmental or biological matrices?
Methodological Answer:
Degradation products like 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid derivatives are identified using LC-MS/MS with electrospray ionization (ESI). Sample preparation involves solid-phase extraction (SPE) to isolate metabolites from complex matrices. Quantitation requires isotope-labeled internal standards (e.g., C-TPA) to correct for matrix effects. Degradation pathways (hydrolysis, oxidation) are elucidated via kinetic studies under varying pH and temperature conditions .
(Advanced) What catalytic systems improve the efficiency of functional group modifications (e.g., hydrogenation or oxidation) in derivatives of this compound?
Methodological Answer:
- Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of nitrile derivatives (e.g., 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile) to ethanamine analogs. Reaction conditions (H pressure: 1–3 atm, ethanol solvent, 50°C) minimize dehalogenation side reactions .
- Oxidation: Jones reagent (CrO/HSO) or potassium permanganate oxidizes the ethanol moiety to carboxylic acids, critical for enhancing herbicidal activity. Solvent choice (aqueous acetone vs. acetic acid) impacts oxidation selectivity .
(Advanced) How does this compound interact with target enzymes in herbicidal applications?
Methodological Answer:
The compound inhibits acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase) in plants, disrupting branched-chain amino acid synthesis. Molecular docking studies (using software like AutoDock Vina) model interactions between the pyridinyloxy group and enzyme active sites. Competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants (), while site-directed mutagenesis identifies critical residues (e.g., Ser653 in ALS) for resistance profiling .
(Basic) What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?
Methodological Answer:
- Solubility: Low water solubility (<1 mg/mL at 25°C) necessitates solvents like DMSO or ethanol for in vitro assays. LogP (~2.5) predicts moderate lipophilicity, impacting cell membrane permeability .
- Stability: Susceptible to hydrolysis under alkaline conditions (pH >9). Store at 0–6°C in amber vials to prevent photodegradation. Stability in soil matrices is pH-dependent, with half-lives ranging from 7–30 days .
(Advanced) How can computational modeling predict the environmental fate or toxicity of this compound?
Methodological Answer:
- QSAR Models: Predict ecotoxicity endpoints (e.g., LC for fish) using descriptors like polar surface area and H-bond acceptor count .
- Density Functional Theory (DFT): Calculates reaction enthalpies for hydrolysis or photolysis pathways. Solvent models (e.g., COSMO-RS) simulate aqueous degradation kinetics .
- Molecular Dynamics (MD): Simulates interactions with soil organic matter to assess leaching potential .
(Advanced) What strategies resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Meta-Analysis: Pool data from independent studies using standardized assays (e.g., OECD guidelines for herbicidal activity). Adjust for variables like plant species, growth stage, and application method .
- Dose-Response Curves: Re-evaluate EC values under controlled conditions (fixed light, temperature, humidity) to isolate compound-specific effects .
- Isomer Purity: Chiral HPLC or SFC ensures enantiomeric purity, as impurities (e.g., R vs. S isomers) may skew activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
